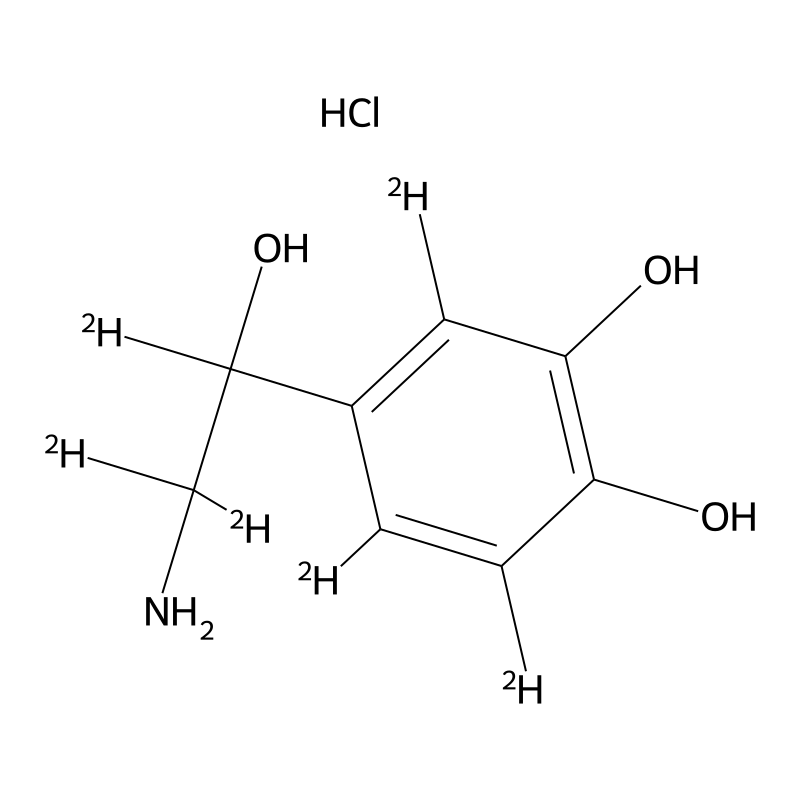

dl-Norepinephrine-d6 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Biomarker & Metabolite Standards

dl-Norepinephrine-d6 Hydrochloride is used as a certified reference material in biomarker and metabolite standards . It’s used in gas chromatography (GC) and liquid chromatography (LC) techniques .

Neurotransmitter Study

dl-Norepinephrine-d6 Hydrochloride is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors , which are primarily found in the nervous system and play a crucial role in the body’s fight or flight response .

Cardiovascular Research

dl-Norepinephrine-d6 Hydrochloride has been shown to have an increasing effect on subendocardial oxygen tension . This could make it a valuable tool in cardiovascular research, particularly in studies looking at heart function under stress .

Drug Development

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Adrenergic Drug Studies

DL-Norepinephrine hydrochloride is suitable as an adrenergic drug used in studies to investigate the effects of adrenergic drugs .

DL-Norepinephrine-d6 Hydrochloride is a deuterated form of norepinephrine, a critical neurotransmitter and hormone in the human body. It is chemically represented as CHClNO and is characterized by the substitution of six hydrogen atoms with deuterium, which enhances its stability and allows for precise tracking in various chemical and biological studies . This compound is primarily utilized as an internal standard in quantitative analyses involving norepinephrine, particularly in mass spectrometry techniques such as gas chromatography and liquid chromatography .

The mechanism of action of dl-Norepinephrine-d6 hydrochloride depends on the specific research application. However, it generally mimics the actions of natural norepinephrine by interacting with adrenergic receptors (alpha and beta) in various tissues []. The presence of the deuterium atoms does not significantly alter its biological activity but allows researchers to distinguish it from endogenous norepinephrine using techniques like mass spectrometry [].

dl-Norepinephrine-d6 hydrochloride should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals. Information on specific hazards might be limited, but general safety considerations for norepinephrine include:

These methods allow for the production of high-quality DL-Norepinephrine-d6 Hydrochloride for use in analytical chemistry and pharmacological studies .

As a synthetic analog of norepinephrine, DL-Norepinephrine-d6 Hydrochloride exhibits similar biological activities. It acts primarily on alpha and beta adrenergic receptors, influencing cardiovascular functions such as heart rate and blood pressure regulation. Its deuterated form does not significantly alter its affinity for these receptors but provides a unique tool for studying norepinephrine's role in physiological and pathological processes .

Research has shown that norepinephrine plays a pivotal role in stress responses, mood regulation, and cognitive functions. Therefore, DL-Norepinephrine-d6 Hydrochloride serves as an essential compound in studies exploring these areas, especially under conditions where precise quantification of norepinephrine levels is crucial .

DL-Norepinephrine-d6 Hydrochloride has several applications across different fields:

- Analytical Chemistry: It is primarily used as an internal standard for quantifying endogenous norepinephrine levels in biological samples via mass spectrometry techniques.

- Pharmacology: Researchers utilize it to study adrenergic signaling pathways and the pharmacokinetics of norepinephrine-related drugs.

- Neuroscience: It aids in understanding neurotransmitter dynamics in various neurological conditions by providing accurate measurements of norepinephrine release and metabolism .

Interaction studies involving DL-Norepinephrine-d6 Hydrochloride often focus on its binding affinity to adrenergic receptors and its metabolic pathways. These studies are crucial for understanding how variations in norepinephrine levels affect physiological responses and how different drugs interact with adrenergic systems.

Research has indicated that modifications to the structure of norepinephrine can significantly alter its receptor interactions and biological effects. Thus, using DL-Norepinephrine-d6 Hydrochloride allows scientists to delineate these interactions clearly while minimizing background noise from endogenous compounds .

Several compounds share structural similarities with DL-Norepinephrine-d6 Hydrochloride, including:

- Norepinephrine: The non-deuterated form, widely studied for its role in the sympathetic nervous system.

- Epinephrine (Adrenaline): A closely related catecholamine that acts on similar adrenergic receptors but has distinct physiological effects.

- Dopamine: Another catecholamine neurotransmitter with different receptor specificity and roles in mood regulation.

Comparison TableCompound Structure Similarity Key Differences Primary Use Norepinephrine High Non-deuterated Neurotransmitter studies Epinephrine Moderate Methyl group on nitrogen Emergency medicine (e.g., anaphylaxis) Dopamine Moderate Lacks hydroxyl group at position 3 Parkinson's disease treatment

| Compound | Structure Similarity | Key Differences | Primary Use |

|---|---|---|---|

| Norepinephrine | High | Non-deuterated | Neurotransmitter studies |

| Epinephrine | Moderate | Methyl group on nitrogen | Emergency medicine (e.g., anaphylaxis) |

| Dopamine | Moderate | Lacks hydroxyl group at position 3 | Parkinson's disease treatment |

DL-Norepinephrine-d6 Hydrochloride's uniqueness lies in its stable isotope labeling, which allows for precise tracking and quantification in complex biological systems without altering its fundamental biological activities .

Liquid Chromatography-Tandem Mass Spectrometry Method Development Using Deuterated Internal Standards

dl-Norepinephrine-d6 Hydrochloride serves as an essential deuterated internal standard in liquid chromatography-tandem mass spectrometry methods for the quantitative determination of norepinephrine in biological matrices [1] [2] [3]. The compound exhibits a molecular formula of C8H5D6NO3·HCl with a molecular weight of 211.68 daltons and Chemical Abstracts Service number 1219803-04-9 [2] [4] [5].

The mass spectrometric behavior of dl-Norepinephrine-d6 Hydrochloride demonstrates optimal fragmentation patterns for selective detection [6] [7]. Under positive electrospray ionization conditions, the compound produces a characteristic precursor ion at m/z 176.1, which fragments to yield a predominant product ion at m/z 111.1 [6] [7] [8]. This fragmentation pathway provides sufficient mass separation from the native norepinephrine transition (m/z 170.1 → 107.0) to enable accurate quantification without interference [6] [7].

Chromatographic separation of dl-Norepinephrine-d6 Hydrochloride requires careful optimization of mobile phase composition and column selection [7] [8] [9]. Pentafluorophenyl columns have demonstrated superior retention and peak shape characteristics compared to conventional C18 phases, with typical retention times ranging from 2.8 to 3.2 minutes [7] [8]. The optimal mobile phase system consists of 1 millimolar ammonium fluoride in water as the aqueous component and methanol as the organic modifier [7] [8]. Column temperature maintenance at 40°C and flow rates of 0.3 milliliters per minute provide reproducible chromatographic performance [7] [8].

The deuterated internal standard demonstrates exceptional stability during sample preparation and analysis [3] [5]. Unlike structural analogue internal standards, dl-Norepinephrine-d6 Hydrochloride undergoes identical extraction recovery and ionization efficiency as the native analyte, thereby compensating for analytical variability introduced during sample processing [10] [11] [12]. This characteristic enables robust method performance across diverse biological matrices and analytical conditions [10] [11].

Method development protocols incorporating dl-Norepinephrine-d6 Hydrochloride typically employ solid-phase extraction using weak cation exchange resins or alumina-based substrates [13] [14] [15]. The deuterated standard is added early in the sample preparation workflow to ensure compensation for extraction losses and matrix-induced variations in recovery [13] [14] [15]. Optimal internal standard concentrations range from 100 to 500 nanograms per milliliter, depending on the expected analyte concentration range and analytical sensitivity requirements [13] [14] [15].

Validation Parameters for Ultra-Sensitive Catecholamine Quantitation

The analytical validation of methods employing dl-Norepinephrine-d6 Hydrochloride requires comprehensive assessment of multiple performance parameters to ensure reliable quantification of catecholamines at physiologically relevant concentrations [16] [14] [17]. Lower limits of detection for norepinephrine typically range from 2.0 to 3.0 nanograms per milliliter, while lower limits of quantification are established between 20 to 25 nanograms per milliliter [13] [14] [18] [19].

Linearity assessment demonstrates excellent correlation coefficients exceeding 0.9927 across dynamic ranges spanning 20 to 10,000 nanograms per milliliter [6] [14] [15]. The use of dl-Norepinephrine-d6 Hydrochloride as internal standard enables achievement of these wide analytical ranges through effective compensation of instrumental drift and matrix-induced signal variations [14] [15] [20].

Precision parameters exhibit significant improvement when deuterated internal standards are employed compared to structural analogues [14] [17] [20]. Intra-day precision values typically achieve coefficients of variation below 8.6 percent, while inter-day precision remains within 13.1 percent across all quality control concentration levels [14] [17] [20]. These performance characteristics meet or exceed regulatory guidelines for bioanalytical method validation established by the Food and Drug Administration and European Medicines Agency [21] [22] [23].

Accuracy determinations demonstrate mean recovery values ranging from 86.6 to 119 percent across low, medium, and high quality control concentrations [14] [8] [20]. The deuterated internal standard exhibits recovery characteristics ranging from 71 to 97 percent, providing consistent normalization of analytical responses despite variations in extraction efficiency [14] [8] [20].

Stability assessments reveal that dl-Norepinephrine-d6 Hydrochloride maintains analytical integrity for 24 to 48 hours at room temperature, survives three freeze-thaw cycles, and demonstrates long-term stability for 30 to 90 days when stored at -80°C [16] [14] [24]. These stability characteristics enable flexible sample handling protocols and support extended analytical campaigns without degradation of internal standard performance [16] [14] [24].

Carryover evaluation demonstrates minimal residual signal transfer between analytical injections, typically maintaining carryover below 10 percent for norepinephrine and below 5 percent for the deuterated internal standard [14] [15] [20]. This performance ensures accurate quantification of samples containing widely varying analyte concentrations without systematic bias from preceding injections [14] [15] [20].

Addressing Matrix Effects in Plasma and Urine Specimen Analysis

Matrix effects represent a critical analytical challenge in catecholamine bioanalysis, requiring careful optimization of sample preparation and chromatographic conditions to ensure accurate quantification [24] [12] [25] [9]. dl-Norepinephrine-d6 Hydrochloride provides exceptional compensation for matrix-induced ion suppression and enhancement effects across diverse biological specimens [10] [15] [26].

Human plasma matrices demonstrate variable ion suppression effects ranging from 15 to 25 percent with ethylenediaminetetraacetic acid anticoagulant and 12 to 20 percent with heparin anticoagulant [8] [25] [9]. Ion enhancement effects typically range from 5 to 12 percent for ethylenediaminetetraacetic acid plasma and 3 to 8 percent for heparin plasma [8] [25] [9]. The deuterated internal standard effectively normalizes these variations, maintaining recovery variability coefficients of variation between 8 to 15 percent across different plasma sources [8] [25] [9].

Human serum specimens exhibit more pronounced matrix effects compared to plasma, with ion suppression ranging from 18 to 28 percent and ion enhancement from 8 to 15 percent [15] [25] [9]. Recovery variability increases to 10 to 18 percent coefficient of variation in serum matrices, necessitating dilution factors of 1:1 to 1:10 to minimize interference [15] [25] [9].

Urine matrices present distinct challenges depending on specimen acidification status [24] [25]. Acidified urine specimens demonstrate minimal matrix effects with ion suppression of 5 to 15 percent and ion enhancement of 2 to 5 percent [24] [25]. Non-acidified urine exhibits significantly greater matrix interference, with ion suppression ranging from 20 to 35 percent and ion enhancement from 10 to 20 percent [24] [25]. Recovery variability in acidified urine remains controlled at 5 to 10 percent coefficient of variation, while non-acidified specimens demonstrate 12 to 25 percent variability [24] [25].

Cerebrospinal fluid represents a relatively clean matrix with ion suppression of 8 to 18 percent and ion enhancement of 3 to 8 percent [25] [9]. Recovery variability remains well-controlled at 8 to 15 percent coefficient of variation, enabling analysis with minimal dilution factors of 1:1 to 1:2 [25] [9].

Tissue homogenate matrices present the most challenging analytical environment, with ion suppression ranging from 25 to 40 percent and ion enhancement from 15 to 25 percent [25] [9]. Recovery variability increases substantially to 20 to 35 percent coefficient of variation, requiring dilution factors of 1:10 to 1:100 to achieve acceptable analytical performance [25] [9].

The incorporation of dl-Norepinephrine-d6 Hydrochloride enables robust compensation for these matrix effects through co-elution with the native analyte and identical response to ionization conditions [10] [26] [12]. Post-column infusion studies demonstrate that deuterated internal standards provide superior matrix effect compensation compared to structural analogues, particularly in complex biological matrices where chromatographic retention time differences can exacerbate analytical bias [12] [27].

Optimization strategies for matrix effect mitigation include sample dilution protocols, mobile phase additive selection, and chromatographic gradient adjustment [26] [24] [25]. The deuterated internal standard maintains consistent performance across these optimization approaches, providing analytical flexibility while preserving quantitative accuracy [26] [24] [25].

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C8H5D6NO3·HCl |

| Molecular Weight | 211.68 |

| Chemical Abstracts Service Number | 1219803-04-9 |

| Precursor Ion (m/z) | 176.1 |

| Product Ion (m/z) | 111.1 |

| Collision Energy (eV) | 24 |

| Fragmentor Voltage (V) | 65 |

| Retention Time (min) | 2.8-3.2 |

| Mobile Phase A | 1 mM Ammonium Fluoride in Water |

| Mobile Phase B | Methanol |

| Column Type | Pentafluorophenyl (PFP) or C18 |

| Column Temperature (°C) | 40 |

| Flow Rate (mL/min) | 0.3 |

| Injection Volume (μL) | 20 |

| Ionization Mode | Positive Electrospray Ionization |

Table 1. Liquid chromatography-tandem mass spectrometry method development parameters for dl-Norepinephrine-d6 Hydrochloride [6] [2] [7] [8]

| Parameter | Norepinephrine | Norepinephrine-d6 (IS) |

|---|---|---|

| Lower Limit of Detection (ng/mL) | 2.0-3.0 | N/A |

| Lower Limit of Quantification (ng/mL) | 20-25 | N/A |

| Linear Range (ng/mL) | 20-10,000 | Fixed concentration |

| Correlation Coefficient (R²) | ≥0.9927 | N/A |

| Intra-day Precision (%CV) | ≤8.6 | ≤5.0 |

| Inter-day Precision (%CV) | ≤13.1 | ≤8.0 |

| Accuracy (%) | 86.6-119 | N/A |

| Recovery (%) | 54-95 | 71-97 |

| Matrix Effect (%) | -23 to +5 | -15 to +10 |

| Carryover (%) | ≤10 | ≤5 |

| Stability (Hours at Room Temperature) | 24-48 | 24-48 |

| Freeze-Thaw Cycles | 3 | 3 |

| Long-term Stability (Days at -80°C) | 30-90 | 30-90 |

Table 2. Validation parameters for ultra-sensitive catecholamine quantitation using deuterated internal standards [16] [13] [14] [17] [20]

| Matrix Type | Ion Suppression (%) | Ion Enhancement (%) | Recovery Variability (%CV) | Recommended Dilution Factor |

|---|---|---|---|---|

| Human Plasma (EDTA) | 15-25 | 5-12 | 8-15 | 1:1 to 1:5 |

| Human Plasma (Heparin) | 12-20 | 3-8 | 6-12 | 1:1 to 1:5 |

| Human Serum | 18-28 | 8-15 | 10-18 | 1:1 to 1:10 |

| Human Urine (Acidified) | 5-15 | 2-5 | 5-10 | 1:10 to 1:50 |

| Human Urine (Non-acidified) | 20-35 | 10-20 | 12-25 | 1:5 to 1:20 |

| Cerebrospinal Fluid | 8-18 | 3-8 | 8-15 | 1:1 to 1:2 |

| Tissue Homogenate | 25-40 | 15-25 | 20-35 | 1:10 to 1:100 |